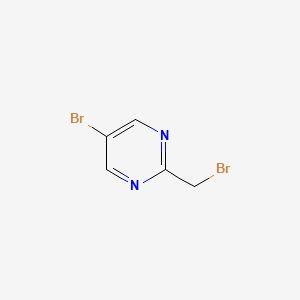
5-Bromo-2-(bromomethyl)pyrimidine
Vue d'ensemble
Description
5-Bromo-2-(bromomethyl)pyrimidine is a chemical compound with the CAS Number: 1193116-74-3. It has a molecular weight of 251.91 and its molecular formula is C5H4Br2N2 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-(bromomethyl)pyrimidine is 1S/C5H4Br2N2/c6-1-5-8-2-4(7)3-9-5/h2-3H,1H2 . The SMILES string representation is BrC1=CN=C(CBr)N=C1 .Physical And Chemical Properties Analysis
5-Bromo-2-(bromomethyl)pyrimidine is a solid at room temperature .Applications De Recherche Scientifique
Antiviral Activity : 5-Bromo-2-(bromomethyl)pyrimidine derivatives have been studied for their antiviral properties. Hocková et al. (2003) synthesized 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines and found that they exhibited marked inhibitory activity against retroviruses, highlighting their potential use in antiretroviral therapies (Hocková et al., 2003).
Thiazolo[3,2-a]pyrimidine Derivatives Synthesis : Studzińska et al. (2014) reported the preparation of novel thiazolo[3,2-a]pyrimidine derivatives using 2-Bromomethyl-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-ones. This indicates the utility of bromomethyl pyrimidine in synthesizing new organic compounds with potential applications in various fields (Studzińska et al., 2014).
Bromodeoxyuridine Incorporation into DNA : The use of bromodeoxyuridine, a brominated pyrimidine, in DNA synthesis has been explored. Stratford and Dennis (1992) developed a technique to measure its incorporation into DNA, providing insights into its role in DNA replication and potential applications in medical research (Stratford & Dennis, 1992).
Spectroscopic and Computational Analysis : Chandralekha et al. (2020) conducted spectroscopic and computational analysis of 5-bromo-2-hydroxy pyrimidine, showing its electronic properties and internal molecular interactions. Such studies are crucial for understanding the fundamental properties of pyrimidine derivatives and their potential applications (Chandralekha et al., 2020).
Synthesis of Pseudouridine : Brown et al. (1968) described the synthesis of pseudouridine using 5-Bromo-2,4-di-t-butoxypyrimidine, demonstrating the use of brominated pyrimidine in nucleoside chemistry (Brown et al., 1968).
Tricyclic Hetero Compounds Synthesis : Kinoshita et al. (1993) synthesized new tricyclic hetero compounds possessing a pyrimidine ring using 5-bromo-1-(2-bromoethyl, 3-bromopropyl, and 2-bromopropyl)-6-bromomethyl-3-methyl-2, 4(1H, 3H)-pyrimidinediones, illustrating the role of brominated pyrimidines in the creation of complex organic structures (Kinoshita et al., 1993).
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-2-(bromomethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-1-5-8-2-4(7)3-9-5/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXJFKLSEGBBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


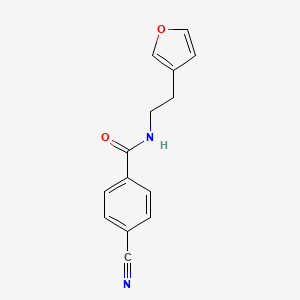
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2374525.png)
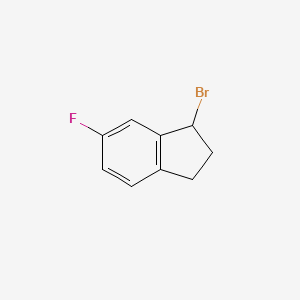
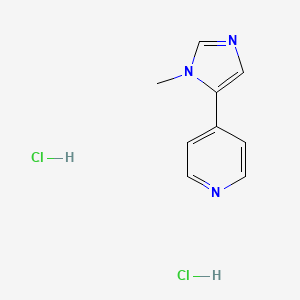
![methyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2374529.png)
![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2374530.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2374532.png)
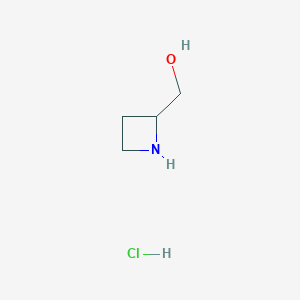
![2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2374534.png)

![N-octyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2374541.png)
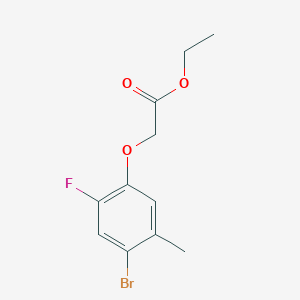
![1-benzyl-N-cyclohexyl-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2374543.png)
